4-(3-Methoxyphenyl)-3-Hexanone CAS number 7355-84-2
4-(3-Methoxyphenyl)-3-Hexanone CAS number 7355-84-2
Technical Whitepaper: 4-(3-Methoxyphenyl)-3-Hexanone (CAS 7355-84-2) – Synthetic Utility, Mechanistic Profiling, and Applications in Drug Discovery
Executive Summary & Core Rationale
In advanced medicinal chemistry, the architectural design of central nervous system (CNS) therapeutics often relies on privileged scaffolds that can be stereoselectively functionalized. 4-(3-Methoxyphenyl)-3-Hexanone (CAS 7355-84-2) is a specialized α -aryl ketone supplied primarily to early discovery researchers as a high-value synthetic intermediate[1]. Featuring a highly enolizable ketone adjacent to a methoxy-substituted aromatic ring, its structural topology makes it an ideal precursor for synthesizing complex neuroactive agents, including atypical opioids, monoamine reuptake inhibitors, and next-generation analgesics.
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical baseline of 4-(3-Methoxyphenyl)-3-Hexanone is critical for predicting its reactivity during downstream derivatization. The presence of the methoxy group at the meta position of the phenyl ring provides a mild electron-donating effect, which stabilizes transient carbocations or radical intermediates during transition-metal catalysis.
Table 1: Physicochemical & Structural Properties
| Parameter | Value / Description |
| IUPAC Name | 4-(3-Methoxyphenyl)hexan-3-one |
| CAS Number | 7355-84-2 |
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol [2] |
| Structural Class | α -Aryl Ketone |
| Key Reactivity Centers | C4 Stereocenter (Chiral target); Enolizable C2/C4 protons |
Synthetic Methodologies: The Palladium-Catalyzed α -Arylation Workflow
Expertise & Causality: Historically, the synthesis of α -aryl ketones relied on Friedel-Crafts alkylation or the nucleophilic aromatic substitution of enolates. These classical methods frequently suffered from poor regioselectivity, over-alkylation, and the requirement for harsh reaction conditions. The advent of Palladium-catalyzed α -arylation—pioneered by the Buchwald and Hartwig groups—revolutionized this workflow[3].
By utilizing sterically hindered, electron-rich phosphine ligands (such as XPhos or biphenyl-based dialkylphosphines), the catalytic cycle efficiently drives the oxidative addition of the aryl halide and dramatically accelerates the reductive elimination step[4]. This rapid reductive elimination outpaces undesired β -hydride elimination, ensuring strict monoarylation and high chemoselectivity[4].
Protocol 1: Synthesis of 4-(3-Methoxyphenyl)-3-Hexanone via α -Arylation
System Validation: This protocol is inherently self-validating. The steric bulk of the biphenyl ligand prevents diarylation, and the reaction progress can be cleanly monitored via HPLC by tracking the disappearance of the 3-bromoanisole peak.
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Catalyst Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd2(dba)3 (1.0 mol %) and XPhos (2.2 mol %).
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Reagent Addition: Add 3-bromoanisole (1.0 equiv) and 3-hexanone (1.2 equiv). The slight excess of the aliphatic ketone ensures the complete consumption of the aryl halide.
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Enolate Generation: Introduce Sodium tert-butoxide (NaOtBu, 1.5 equiv) as the base, followed by anhydrous toluene to achieve a 0.2 M concentration. While the bulky base initially deprotonates the less sterically hindered position, thermodynamic equilibration allows the cross-coupling to occur at the more substituted α -position.
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Coupling: Heat the mixture to 80°C for 12 hours. The electron-rich ligand facilitates the coupling of the sodium enolate with the arylpalladium intermediate[3].
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Quench & Isolation: Cool the vessel to room temperature and quench with saturated aqueous NH4Cl . This mildly acidic quench halts the reaction without hydrolyzing the methoxy ether. Extract the organic layer with EtOAc, dry over MgSO4 , and purify via flash chromatography.
Fig 1: Palladium-catalyzed α -arylation workflow for synthesizing 4-(3-Methoxyphenyl)-3-Hexanone.
Downstream Derivatization: Medicinal Chemistry Applications
The strategic value of 4-(3-Methoxyphenyl)-3-Hexanone lies in its downstream derivatization potential. The α -aryl ketone motif is a direct precursor to α -aryl alkylamines, a pharmacophore central to numerous CNS drugs. For instance, the stereoselective alkylation and subsequent amination of similar α -aryl ketones are the foundational steps in the industrial synthesis of the centrally acting analgesic tapentadol[5][6].
Protocol 2: Reductive Amination to α -Aryl Alkylamines
Expertise & Causality: To convert the ketone into a tertiary amine, reductive amination using Sodium Triacetoxyborohydride (STAB) is the industry standard. STAB is explicitly chosen over Sodium Borohydride ( NaBH4 ) because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This ensures that STAB selectively reduces the transient iminium ion without prematurely reducing the starting ketone into a secondary alcohol.
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Imine Formation: Dissolve 4-(3-Methoxyphenyl)-3-Hexanone (1.0 equiv) and dimethylamine (2.0 equiv, 2M solution in THF) in 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid to promote iminium ion formation.
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Reduction: Add STAB (1.5 equiv) portion-wise at 0°C to control the exothermic hydride transfer.
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Validation: Stir the mixture at room temperature for 16 hours. The reaction is self-validating via LC-MS; the mass shift from the ketone ( [M+H]+=207.1 ) to the amine ( [M+H]+=236.2 ) confirms successful amination.
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Workup: Quench the reaction with 1N NaOH to neutralize the acetic acid and safely decompose excess STAB. Extract the free base amine with dichloromethane.
Fig 2: Downstream derivatization pathways of the core α -aryl ketone into bioactive scaffolds.
Analytical Characterization & Validation
To ensure the structural integrity and purity of the synthesized 4-(3-Methoxyphenyl)-3-Hexanone, the following analytical parameters must be rigorously met:
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1H NMR (400 MHz, CDCl3 ): Validation requires observing the characteristic triplet of the terminal methyl groups and the diagnostic multiplet of the C4 methine proton adjacent to both the carbonyl and the aromatic ring. The methoxy singlet must appear sharply around δ 3.8 ppm.
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LC-MS: A parent ion peak at [M+H]+=207.1 confirms the exact molecular weight.
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HPLC: Purity should exceed 98% (UV detection at 254 nm). The chromatogram must be explicitly checked for the absence of diarylated byproducts, which would indicate a failure in the chemoselectivity of the palladium catalyst.
Sources
- 1. 4-(3-METHOXYPHENYL)-3-HEXANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-hexanone | Sigma-Aldrich [sigmaaldrich.com]
- 3. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 4. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patents.justia.com [patents.justia.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]



